molecular formula C20H34O B079337 Arachidonyl alcohol CAS No. 13487-46-2

Arachidonyl alcohol

Cat. No. B079337
CAS RN: 13487-46-2
M. Wt: 290.5 g/mol
InChI Key: NYBCZSBDKXGAGM-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of arachidonyl alcohol and related compounds involves various chemical and biological processes. For example, microbial conversion by a new Acinetobacter species effectively converts arachidonic acid to arachidonyl alcohol, accumulating it inside cells as a wax ester. This process demonstrates the potential for biotechnological production of arachidonyl alcohol (Nagao et al., 2012). Additionally, chemical synthesis pathways have been developed, showcasing the molecule's production from arachidonic acid and highlighting its utility in synthesizing ether lipids with beneficial functions (Steen et al., 2010).

Molecular Structure Analysis

Arachidonyl alcohol's molecular structure is characterized by its polyunsaturated nature, with four cis double bonds contributing to its fluidity at subzero temperatures and influencing cell membrane fluidity at physiological temperatures. The structural elucidation of arachidonic acid, from which arachidonyl alcohol is derived, marked significant advancements in understanding its biochemical roles and metabolic pathways (Martin et al., 2016).

Chemical Reactions and Properties

Arachidonyl alcohol participates in various chemical reactions, including oxidation and reduction processes, which are pivotal in its conversion from arachidonic acid. These reactions are crucial in the synthesis of lipid mediators and the generation of bioactive molecules. The enzymatic conversion processes involving alcohol dehydrogenase highlight the biochemical pathways transforming arachidonyl alcohol into other lipid mediators (Aneetha et al., 2009).

Physical Properties Analysis

The physical properties of arachidonyl alcohol, such as its liquid state at subzero temperatures, are attributed to its polyunsaturated nature and the presence of cis double bonds. These properties are essential for maintaining the correct fluidity of mammalian cell membranes at physiological temperatures and contribute to the molecule's roles in cellular signaling and metabolism (Brash, 2001).

Chemical Properties Analysis

Arachidonyl alcohol's chemical properties, including its reactivity with molecular oxygen and its role in the synthesis of various bioactive compounds, underline its significance in biochemical processes. Its conversion to other lipid mediators through enzymatic reactions showcases its involvement in generating compounds with physiological effects. The study of its metabolic pathways and the synthesis of analogs provides insight into the chemical properties that govern its biological activity (Ng et al., 1999).

Scientific Research Applications

  • Microbial Conversion to Arachidonyl Alcohol : Arachidonyl alcohol can be produced by microbial conversion of arachidonic acid, offering a potential bioprocess for large-scale production. A study by Nagao et al. (2012) detailed this process using a new strain of Acinetobacter species, highlighting its potential industrial applications in the production of beneficial ether lipids (Nagao et al., 2012).

  • Pharmacological Activity of Anandamide Analogs : Research by Ng et al. (1999) explored arachidonyl ethers and carbamates, as well as norarachidonyl carbamates and ureas, as analogues of anandamide, a neurotransmitter. These compounds were synthesized from arachidonyl alcohol or arachidonic acid and tested for their activity on CB1 receptors (Ng et al., 1999).

  • Role in Neuroblastoma Cells Exposed to Alcohol : Basavarajappa et al. (1997) identified that chronic exposure to ethanol increased arachidonyl-specific phospholipase A2 activity in neuroblastoma cells. This study provided insights into the role of arachidonic acid-specific phospholipase A2 in adaptation mechanisms to chronic ethanol exposure (Basavarajappa et al., 1997).

  • Binding to Cannabinoid Receptors : Mechoulam et al. (1995) discussed the isolation of 2-arachidonyl glycerol from canine intestines, which binds to cannabinoid receptors, indicating the potential role of arachidonyl alcohol in cannabinoid receptor-mediated effects (Mechoulam et al., 1995).

  • Inhibition of Renin Activity : Turcotte et al. (1975) synthesized lysophosphatidylethanolamine analogs containing arachidonyl alcohol and found them effective as inhibitors of the renin-renin substrate reaction, suggesting its potential in treating hypertension and related disorders (Turcotte et al., 1975).

  • Alcohol-Related Behaviors and Cannabinoid Receptors : A study by Hungund et al. (2004) highlighted the role of endocannabinoids, including compounds derived from arachidonyl alcohol, in alcohol-related behaviors and the potential of targeting cannabinoid receptors for treating alcoholism (Hungund & Basavarajappa, 2004).

  • Activation of CB1 and CB2 Cannabinoid Receptors : Berglund et al. (1999) investigated arachidonyl ethanolamide, derived from arachidonyl alcohol, for its binding and activation of cannabinoid receptors in the brain and immune cells (Berglund et al., 1999).

  • Modulation of Glutamatergic Synaptic Transmission : Kawahara et al. (2011) examined the cellular actions of anandamide, a compound related to arachidonyl alcohol, in the modulation of synaptic transmission, indicating its potential role in analgesic actions of cannabinoids (Kawahara et al., 2011).

Safety And Hazards

Arachidonyl alcohol is a non-irritating fatty alcohol that is gentle on skin . It is used as a thickening agent and emollient in cosmetics .

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBCZSBDKXGAGM-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447409
Record name Arachidonyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arachidonyl alcohol

CAS RN

13487-46-2
Record name Arachidonyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13487-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidonyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arachidonyl alcohol
Reactant of Route 2
Arachidonyl alcohol
Reactant of Route 3
Reactant of Route 3
Arachidonyl alcohol
Reactant of Route 4
Reactant of Route 4
Arachidonyl alcohol
Reactant of Route 5
Reactant of Route 5
Arachidonyl alcohol
Reactant of Route 6
Reactant of Route 6
Arachidonyl alcohol

Citations

For This Compound
120
Citations
T Nagao, Y Watanabe, S Tanaka, M Shizuma… - Journal of the American …, 2012 - Springer
… Arachidonyl alcohol rarely occurs in natural oils. It can be … Although arachidonyl alcohol has been produced on a … for converting arachidonic acid to arachidonyl alcohol. Screening was …
Number of citations: 4 link.springer.com
T Parkkari, JR Savinainen, AL Rauhala… - Bioorganic & medicinal …, 2004 - Elsevier
… The aim of the study was to synthesize ester, carbonate and carbamate derivatives of arachidonyl alcohol in an effort to achieve three main goals; firstly, the CB1 receptor activities for …
Number of citations: 10 www.sciencedirect.com
EW Ng, MM Aung, ME Abood, BR Martin… - Journal of medicinal …, 1999 - ACS Publications
… from commercially available arachidonyl alcohol or arachidonic acid … from the mesylation of arachidonyl alcohol) with the … the phase-transfer coupling of arachidonyl alcohol with 2-(2-…
Number of citations: 31 pubs.acs.org
BA Wolf, W Conrad-Kessel, J Turk - Journal of Chromatography A, 1990 - Elsevier
We describe a simple and sensitive method to identify and quantitate long-chain fatty alcohols. Long-chain fatty alcohols were converted to their pentafluorobenzoyl derivative and …
Number of citations: 24 www.sciencedirect.com
CL Preisig, JA Kuć - Archives of Biochemistry and Biophysics, 1985 - Elsevier
… The need for a free carboxyl or other freely transesterified group is suggested by our results with simple esters of AA, arachidonyl alcohol, and arachidonyl cyanide. With reference to a …
Number of citations: 123 www.sciencedirect.com
U Danesch, PC Weber, A Sellmayer - Journal of Biological Chemistry, 1994 - Elsevier
… Structurally related compounds like arachidonic acid methyl ester, arachidonyl alcohol, or eicosatetraynoic acid are ineffective, indicating a specific role of free unesterified arachidonic …
Number of citations: 122 www.sciencedirect.com
CM Doolan, AK Keenan - British journal of pharmacology, 1994 - ncbi.nlm.nih.gov
… However, in contrast to the findings of Faller & Ryan (1992), we obtained significant inhibition in our system with elaidic acid and with arachidonyl alcohol in the presence of NDGA + …
Number of citations: 28 www.ncbi.nlm.nih.gov
A Dasgupta, WC Thompson, S Malik - Journal of Chromatography A, 1994 - Elsevier
Structural analyses of fatty alcohols as acetate, trifluoroacetate and trimethylsilyl derivatives are frequently used in lipid biochemistry. Those derivatives produce molecular ions ( m z ) < …
Number of citations: 7 www.sciencedirect.com
DA Bass, JT O'Flaherty, P Szejda… - Proceedings of the …, 1980 - National Acad Sciences
… Stimulation by arachidonicacid exhibited structural specificity; five structural analogues of arachidonic acid, including arachidonyl alcohol, 8,11,14-eicosatrienoic acid, 11,14,17-…
Number of citations: 55 www.pnas.org
A Mahadevan, RK Razdan - The AAPS journal, 2005 - Springer
… arachidonyl alcohol series, Parkkari et al 19 synthesized several ester, carbonate, and carbamate derivatives of arachidonyl alcohol… acid partners with arachidonyl alcohol. The silyl …
Number of citations: 13 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.